molecular formula C15H10O5 B12364481 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- CAS No. 63625-05-8

10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-

Cat. No.: B12364481
CAS No.: 63625-05-8
M. Wt: 270.24 g/mol
InChI Key: XEFLZEPEOLTAKR-UHFFFAOYSA-N
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Description

10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-: is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of this compound includes a xanthone core with a methoxy group at the 11th position and a dioxolo ring fused to the xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions. For example, the reaction between 2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst can yield the desired xanthone derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophilic reagents like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Various functionalized derivatives

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- is unique due to its specific substitution pattern and the presence of both a methoxy group and a dioxolo ring

Properties

CAS No.

63625-05-8

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

11-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one

InChI

InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3

InChI Key

XEFLZEPEOLTAKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O

Origin of Product

United States

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